molecular formula C25H26N4 B122476 9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)- CAS No. 143069-08-3

9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)-

Cat. No. B122476
M. Wt: 382.5 g/mol
InChI Key: CUVBGWMAORETGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)-, commonly known as Acridine Orange, is a fluorescent dye that has been widely used in scientific research. It is a cationic dye that can bind to nucleic acids, and its fluorescence properties make it a valuable tool for imaging and detecting DNA and RNA in cells and tissues.

Scientific Research Applications

Acridine Orange has been used in a variety of scientific research applications, including:
1. Fluorescence microscopy: Acridine Orange can be used to stain DNA and RNA in cells and tissues, allowing for visualization and imaging of these structures under a fluorescence microscope.
2. Flow cytometry: Acridine Orange can be used as a fluorescent probe to detect DNA content in cells, enabling the analysis of cell cycle progression and DNA damage.
3. DNA/RNA quantification: Acridine Orange can be used to quantify DNA and RNA in biological samples, such as blood, urine, and saliva.
4. Microbial detection: Acridine Orange can be used to detect and differentiate between different types of bacteria and fungi based on their nucleic acid content.

Mechanism Of Action

Acridine Orange binds to nucleic acids by intercalation, which involves inserting the dye molecule between the base pairs of DNA or RNA. The cationic nature of Acridine Orange allows it to bind preferentially to the negatively charged phosphate backbone of nucleic acids. Once bound, Acridine Orange fluoresces when excited by light of a specific wavelength, allowing for visualization and detection of nucleic acids.

Biochemical And Physiological Effects

Acridine Orange has been shown to have some biochemical and physiological effects, including:
1. DNA damage: Acridine Orange can cause DNA damage in cells when exposed to high concentrations or prolonged exposure.
2. Cell toxicity: Acridine Orange can be toxic to cells at high concentrations, potentially leading to cell death.

Advantages And Limitations For Lab Experiments

Acridine Orange has several advantages and limitations for lab experiments, including:
Advantages:
1. High sensitivity: Acridine Orange is a highly sensitive fluorescent probe that can detect low levels of nucleic acids in biological samples.
2. Versatility: Acridine Orange can be used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and DNA/RNA quantification.
Limitations:
1. Toxicity: Acridine Orange can be toxic to cells at high concentrations, potentially leading to cell death.
2. Specificity: Acridine Orange can bind to both DNA and RNA, making it difficult to distinguish between the two in some applications.

Future Directions

There are several future directions for research on Acridine Orange, including:
1. Development of new fluorescent probes: Researchers are working on developing new fluorescent probes that can selectively bind to DNA or RNA, improving the specificity of nucleic acid detection.
2. Application in cancer research: Acridine Orange has shown promise in detecting and imaging cancer cells, and further research could lead to its use in cancer diagnosis and treatment.
3. Development of new synthesis methods: Researchers are exploring new synthesis methods for Acridine Orange that could improve its purity and yield.
4. Application in drug discovery: Acridine Orange could be used in drug discovery to screen for compounds that affect DNA or RNA structure and function.
Conclusion:
Acridine Orange is a valuable tool in scientific research, with applications in fluorescence microscopy, flow cytometry, and DNA/RNA quantification. Its mechanism of action involves intercalation with nucleic acids, and it has some biochemical and physiological effects. While it has several advantages, including high sensitivity and versatility, it also has limitations, such as toxicity and lack of specificity. Future research on Acridine Orange could lead to the development of new fluorescent probes, application in cancer research, and improved synthesis methods.

Synthesis Methods

Acridine Orange can be synthesized by reacting 9-aminoacridine with N-(4-(4-ethyl-1-piperazinyl)phenyl) chloride in the presence of a base such as triethylamine. The reaction yields a cationic dye that can be purified by recrystallization or column chromatography. The chemical structure of Acridine Orange is shown below:

properties

CAS RN

143069-08-3

Product Name

9-Acridinamine, N-(4-(4-ethyl-1-piperazinyl)phenyl)-

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine

InChI

InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27)

InChI Key

CUVBGWMAORETGV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Other CAS RN

143069-08-3

synonyms

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine

Origin of Product

United States

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